2-Bromo-4-(3-methoxyphenyl)-1-butene
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Overview
Description
2-Bromo-4-(3-methoxyphenyl)-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Butene-1 and Alphabutol Optimization
Butene-1, an essential compound used to regulate the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), is produced through various processes, including Alphabutol technology. Recent developments focus on optimizing the ethylene dimerization technique to enhance Butene-1 selectivity using different types of catalysts. Research has identified operational challenges, such as fouling in the Alphabutol process, indicating opportunities for improving ethylene dimerization technology, particularly in operational processes and conditions to increase butene-1 selectivity and extend the runtime of heat exchangers (Alenezi, Manan, & Zaidel, 2019).
Methoxyphenols in the Environment
Methoxyphenols, including derivatives from 2-Bromo-4-(3-methoxyphenyl)-1-butene, are emitted from lignin pyrolysis and serve as potential tracers for biomass burning, particularly wood burning. Their atmospheric reactivity has gained attention, with studies focusing on their gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. Research emphasizes the need for further investigation into their environmental fate, degradation mechanisms, and ecotoxicity, highlighting significant knowledge gaps in their occurrence, analysis, and impact on air quality (Liu, Chen, & Chen, 2022).
Catalysis and Organic Synthesis
Catalysis plays a critical role in organic synthesis, with metal cation-exchanged clays serving as effective catalysts for various reactions. Studies on metal cation-exchanged montmorillonite and fluor-tetrasilicic mica highlight their use in organic synthesis reactions such as Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation. These catalysts offer a sustainable and reusable option for facilitating organic synthesis, underscoring the importance of exploring alternative catalytic materials and methods (Tateiwa & Uemura, 1997).
Charge Transport and Recombination in Organic Solar Cells
The understanding of charge carrier transport and recombination is essential for the development of efficient organic solar cells. Studies on thermally treated bulk-heterojunction solar cells have compared the carrier mobility and bimolecular recombination coefficient in different materials, highlighting the superior performance of certain blends. These insights are crucial for improving photocurrent and power conversion efficiency in organic solar cells, guiding future research towards optimizing material properties and device architectures (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,1,6-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZESUVPHEJHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641184 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104997-02-6 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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